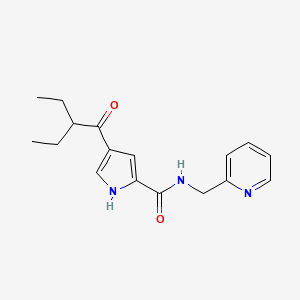
4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as EBP or EBP-1 and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of EBP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. EBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. EBP has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in angiogenesis.
Biochemical and Physiological Effects:
EBP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. EBP has also been shown to have anti-tumor effects by inhibiting the activity of VEGF and other signaling pathways involved in tumor growth. Additionally, EBP has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
实验室实验的优点和局限性
One advantage of using EBP in lab experiments is that it has been extensively studied and its effects are well understood. Additionally, EBP has been shown to have a variety of effects on the body, which makes it a useful tool for studying various biological processes. However, one limitation of using EBP in lab experiments is that it may not accurately reflect the effects of the compound in vivo. Additionally, EBP may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on EBP. One area of research could be the development of new synthetic methods for producing EBP and related compounds. Additionally, further research could be done to better understand the mechanism of action of EBP and its effects on various biological processes. Finally, research could be done to explore the potential therapeutic applications of EBP in the treatment of various diseases.
合成方法
The synthesis of 4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves several steps. The first step involves the reaction of 2-pyridinemethanol with 4-chloro-1H-pyrrole-2-carboxylic acid. This reaction produces 4-(2-pyridinylmethyl)-1H-pyrrole-2-carboxylic acid. The next step involves the reaction of this acid with 2-ethylbutyryl chloride to produce this compound.
科学研究应用
EBP has been studied for its potential applications in scientific research. It has been shown to have a variety of effects on the body, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. EBP has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
属性
IUPAC Name |
4-(2-ethylbutanoyl)-N-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-12(4-2)16(21)13-9-15(19-10-13)17(22)20-11-14-7-5-6-8-18-14/h5-10,12,19H,3-4,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQJWIHENBIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819268 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


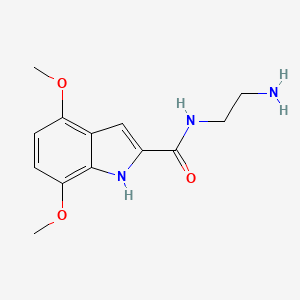
![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)

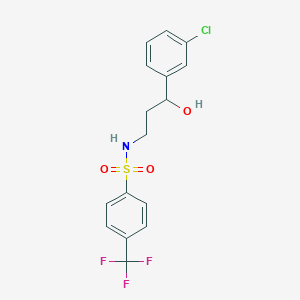
![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2783168.png)
![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)
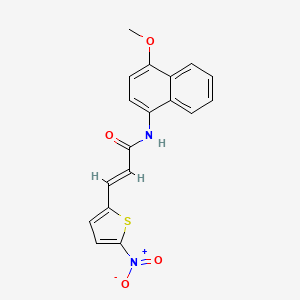
![N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2783173.png)
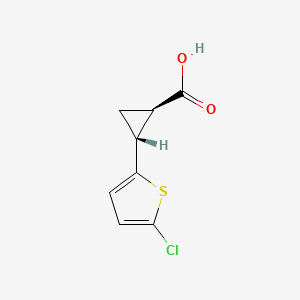
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2783175.png)
![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)